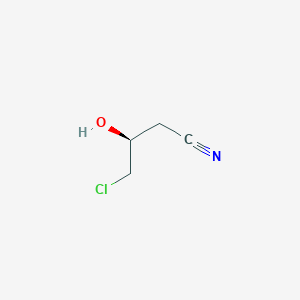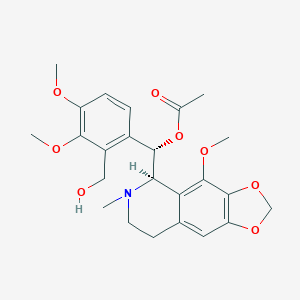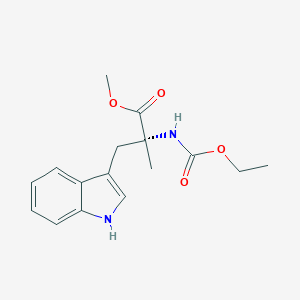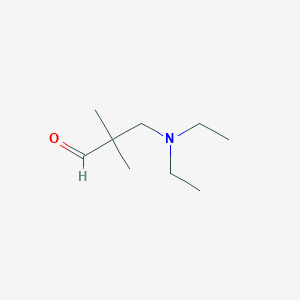
1,1'-Etilidenobis(triptófano)
Descripción general
Descripción
1,1'-Ethylidenebistryptophan is an indolyl carboxylic acid.
Aplicaciones Científicas De Investigación
Impureza en las preparaciones de L-triptófano
EBT es una impureza potencial que se encuentra en las preparaciones comerciales de L-triptófano . Se forma a partir de acetaldehído y triptófano en condiciones ácidas .
Marcador del Síndrome de Eosinofilia-Mialgia (SEM)
EBT sirve como marcador para el triptófano sospechoso de SEM . El SEM es un síndrome grave que implica eosinofilia (niveles altos de eosinófilos, un tipo de glóbulo blanco) y dolor muscular severo.
Inducente de la activación de eosinófilos
EBT puede inducir la activación funcional de eosinófilos humanos y la producción de interleucina 5 a partir de linfocitos T . Esto sugiere que EBT podría estar involucrado en la patogenia del SEM a través de un mecanismo bimodal que incluye la generación de IL-5 por las células T y la potenciación de la activación funcional de eosinófilos .
Estimulador de la proliferación de células de leucemia eosinofílica
EBT aumenta la proliferación de células de leucemia eosinofílica EoL-3 . Esto sugiere un posible papel de EBT en la proliferación de ciertos tipos de células cancerosas.
Inducente de inflamación tisular y fibrosis
EBT induce el engrosamiento de la fascia y aumenta la infiltración de mastocitos, la inflamación y la fibrosis en los tejidos adiposos superficiales y el panniculus carnosus en ratones . Esto sugiere un posible papel de EBT en el desarrollo de inflamación tisular y fibrosis.
Precursor para la síntesis de compuestos
EBT, un compuesto aromático, se presenta como un compuesto de dos moléculas de triptófano unidas por un doble enlace carbono-carbono. Sirve como un valioso precursor para la síntesis de una amplia gama de compuestos, incluidos aminoácidos y péptidos .
Papel en el triptófano de grado farmacéutico y alimenticio
Se detectó EBT en triptófano de grado farmacéutico y alimenticio en cantidades de <20-1,400 mg/kg . Esto destaca la importancia de controlar los niveles de EBT en estos productos para garantizar su seguridad y calidad.
Mecanismo De Acción
Target of Action
1,1’-Ethylidenebis(tryptophan), also known as EBT, is a potential impurity found in commercial preparations of L-tryptophan . It primarily targets EoL-3 eosinophilic leukemia cells , human peripheral blood eosinophils , and human T cells . It promotes the proliferation of EoL-3 eosinophilic leukemia cells, enhances the release of eosinophil cationic protein from human peripheral blood eosinophils, and boosts IL-5 production in human T cells .
Análisis Bioquímico
Biochemical Properties
1,1’-Ethylidenebis(tryptophan) has been shown to interact with various biomolecules. It increases the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells . These interactions suggest that 1,1’-Ethylidenebis(tryptophan) plays a role in biochemical reactions involving these cells and proteins.
Cellular Effects
1,1’-Ethylidenebis(tryptophan) has significant effects on various types of cells. It increases the proliferation of EoL-3 eosinophilic leukemia cells . It also induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice .
Molecular Mechanism
While the exact mechanism of action of 1,1’-Ethylidenebis(tryptophan) remains partially elusive, it is believed to engage in hydrogen bonding and hydrophobic interactions when interacting with proteins and enzymes . It is also suggested that 1,1’-Ethylidenebis(tryptophan) or possibly a breakdown product becomes incorporated into proteins .
Temporal Effects in Laboratory Settings
In a study involving Lewis rats, animals treated for 6 weeks with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening . This suggests that the effects of 1,1’-Ethylidenebis(tryptophan) can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of 1,1’-Ethylidenebis(tryptophan) vary with different dosages in animal models. For instance, in Lewis rats, a dosage of 40 µg/kg of 1,1’-Ethylidenebis(tryptophan) induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis .
Transport and Distribution
1,1’-Ethylidenebis(tryptophan) is transported and distributed within cells and tissues. In rats, it was found that a considerable amount of 1,1’-Ethylidenebis(tryptophan) is transferred to the large intestine without decomposition by gastric fluid in the stomach .
Propiedades
IUPAC Name |
2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVQFQGSVEQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132685-02-0 | |
| Record name | 1,1'-Ethylidenebistryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)




![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)





![5H-Dibenzo[a,d]cycloheptene](/img/structure/B41351.png)

